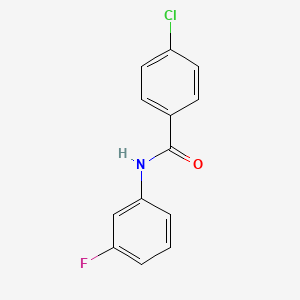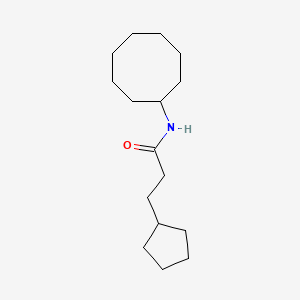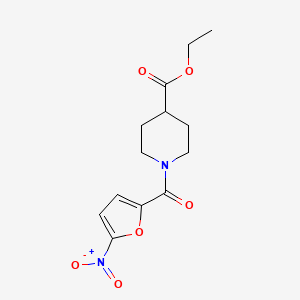![molecular formula C20H26N4O2 B5673595 4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5673595.png)
4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions that carefully build the molecule's structure, adding functional groups in a controlled sequence. For example, a study by Fussell et al. (2012) outlines a robust three-step synthesis process for a key intermediate in the synthesis of Crizotinib, demonstrating the intricate steps often required in synthesizing complex molecules, which could be similar to the synthesis of our target compound (Fussell, Luan, Peach, & Scotney, 2012).
Molecular Structure Analysis
The molecular structure of such complex compounds is typically analyzed using spectroscopic methods and computational chemistry. Halim and Ibrahim (2022) utilized spectral data and DFT calculations to elucidate the structure of a novel compound, showcasing the approach that might be taken to analyze the molecular structure of our target compound (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of a molecule are influenced by its functional groups and molecular structure. The study by Rosenberg, Zhao, and Clark (2012) on the synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction provides insight into the types of chemical reactions that complex molecules like our target compound might undergo (Rosenberg, Zhao, & Clark, 2012).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. The crystalline structure and physical characterization of a similar complex molecule were detailed by Karthikeyan et al. (2010), highlighting the importance of these properties in the overall understanding of a compound (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability, is essential for predicting how the compound will behave in chemical reactions. Studies like that by Mekheimer, Mohamed, and Sadek (1997) provide examples of how the functionalization of molecules can lead to the synthesis of novel compounds with unique chemical properties, which can be a useful reference for analyzing our target compound's chemical properties (Mekheimer, Mohamed, & Sadek, 1997).
Propriétés
IUPAC Name |
oxan-4-yl-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(18-5-13-26-14-6-18)23-10-3-17(4-11-23)19-22-9-12-24(19)15-16-1-7-21-8-2-16/h1-2,7-9,12,17-18H,3-6,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDOIHOUXZQBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5673513.png)

![4-{4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzoyl}morpholine](/img/structure/B5673539.png)

![5,7-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673545.png)
![1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5673550.png)

![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)

![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)